2-(benzylthio)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2,4-difluorophenyl)acetamide is an organic compound that features a benzylthio group and a difluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with benzylthiol in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the benzylthio group can participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenyl)pyridine
- 2-(2,4-difluorophenyl)imidazole
- 2-(2,4-difluorophenyl)thiazole
Uniqueness
2-(benzylthio)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both benzylthio and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C15H13F2NOS |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C15H13F2NOS/c16-12-6-7-14(13(17)8-12)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
InChI Key |
XMBWIPBTMJROMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)F)F |
solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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